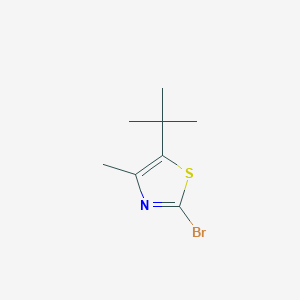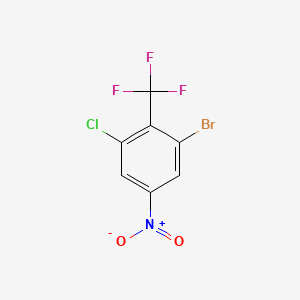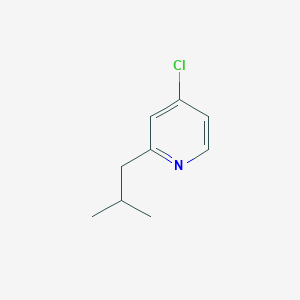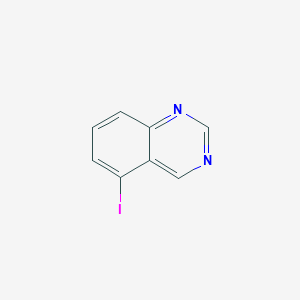
3-(4-Trifluoromethyl-benzyl)-piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-Trifluoromethyl-benzyl)-piperazin-2-one typically involves the reaction of ®-3-(4-Trifluoromethyl-benzyl)-piperazine with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the trifluoromethyl group, potentially converting it to a methyl group or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the trifluoromethyl group.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Chemistry: In chemistry, ®-3-(4-Trifluoromethyl-benzyl)-piperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activity, receptor binding, and other biochemical processes.
Medicine: In medicinal chemistry, ®-3-(4-Trifluoromethyl-benzyl)-piperazin-2-one is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of ®-3-(4-Trifluoromethyl-benzyl)-piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
- ®-3-(4-Methyl-benzyl)-piperazin-2-one
- ®-3-(4-Chloromethyl-benzyl)-piperazin-2-one
- ®-3-(4-Fluoromethyl-benzyl)-piperazin-2-one
Comparison: Compared to its similar compounds, ®-3-(4-Trifluoromethyl-benzyl)-piperazin-2-one is unique due to the presence of the trifluoromethyl group This group significantly alters its chemical and physical properties, such as increasing its lipophilicity and metabolic stability
属性
分子式 |
C12H13F3N2O |
|---|---|
分子量 |
258.24 g/mol |
IUPAC 名称 |
3-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)9-3-1-8(2-4-9)7-10-11(18)17-6-5-16-10/h1-4,10,16H,5-7H2,(H,17,18) |
InChI 键 |
KRDKCMLHDORSOW-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C(N1)CC2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)



![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)

![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)




